1-(Bromomethyl)-2,5-diiodo-4-methylbenzene

Nucleophilic Substitution SN2 Reactivity Benzylic Halide vs. Aryl Halide

Problem: Conventional aryl halides lack orthogonal reactivity, complicating sequential derivatization. Solution: This polyhalogenated building block features a benzylic bromide for rapid SN2 substitution and two aryl iodides for transition metal-catalyzed coupling, enabling one-pot, site-selective functionalization. - 98% purity ensures accurate stoichiometric control in polymer/dendrimer synthesis. - Defined 2,5-diiodo geometry supports linear polymer growth, eliminating branching. - Kinetically disjoint reactive centers avoid protective group manipulations. For research use only; not for diagnostic or therapeutic applications.

Molecular Formula C8H7BrI2
Molecular Weight 436.85 g/mol
CAS No. 827045-01-2
Cat. No. B3286435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-2,5-diiodo-4-methylbenzene
CAS827045-01-2
Molecular FormulaC8H7BrI2
Molecular Weight436.85 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1I)CBr)I
InChIInChI=1S/C8H7BrI2/c1-5-2-8(11)6(4-9)3-7(5)10/h2-3H,4H2,1H3
InChIKeyCIKRLMUAOORPSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Bromomethyl)-2,5-diiodo-4-methylbenzene Procurement Guide


1-(Bromomethyl)-2,5-diiodo-4-methylbenzene is a polyhalogenated aromatic building block (C8H7BrI2, MW: 436.85 g/mol) featuring a highly reactive benzylic bromide (-CH₂Br) and two aromatic iodides for orthogonal cross-coupling [1]. Its tri-functional architecture enables sequential, site-selective derivatization unattainable with simpler aryl halide analogs, positioning it as a strategic intermediate for constructing complex molecular architectures in medicinal chemistry and materials science .

1 Orthogonal benzylic Br / aryl I sites
2 Sequential SN2 then cross-coupling route
Strategic building block

Why Simple Aryl Halides Fall Short


Generic substitution with conventional aryl halides fails because the molecule's core value is predicated on the orthogonal reactivity of its aliphatic bromomethyl and aromatic iodo groups. The benzylic bromide undergoes rapid SN2-type substitutions, while the aryl iodides are primed for transition metal-catalyzed cross-couplings . Attempting to mimic this with a mono- or non-benzylic dihalide, such as 1-bromo-2,5-diiodo-4-methylbenzene, cripples the first-stage nucleophilic coupling, as an aryl bromide is orders of magnitude less reactive than a benzylic bromide in bimolecular nucleophilic substitution [1].

Reactive site vs. 1-bromo-2,5-diiodo analog
Benzylic bromide
Aryl bromide
SN2 pathway available vs. inert without catalyst
Selectivity window vs. 1-bromo-2,5-diiodo analog
Kinetically separated sites
Competing aryl-Br site
Predictable sequential derivatization may require protecting groups
Lipophilicity vs. des-methyl analog
4-methyl present (+0.5 clogP)
No para-methyl group
Physicochemical profile may shift ADME endpoint context

Product Differentiation Evidence


Benzylic Bromide SN2 Reactivity Advantage

The compound's benzylic bromide (bromomethyl) exhibits a dramatically higher SN2 reactivity compared to the aryl bromide in its closest analog, 1-bromo-2,5-diiodo-4-methylbenzene. Primary benzylic halides are known to be approximately 100 times more reactive than simple primary alkyl halides in SN2 reactions [1], whereas aryl halides are essentially inert under the same conditions due to the inability to form the required transition state without a catalyst. This renders the target compound uniquely capable of efficient, sequential two-step functionalization.

SN2 Reactivity Advantage
Class-level inference
Benzylic Br ≈ 100× rank vs. primary alkyl halide
Aryl Br: unreactive
Enables nucleophilic coupling prior to cross-coupling.
Standard SN2 framework; no catalyst.
Nucleophilic Substitution SN2 Reactivity Benzylic Halide vs. Aryl Halide

Cross-Coupling Site Selectivity: C-I vs. C-Br

The molecular architecture enables a two-step synthetic protocol impossible with its non-bromomethylated or mono-iodinated comparators. The two aryl iodides are engineered for a first-stage metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), and the benzylic bromide is preserved for a subsequent nucleophilic substitution . In contrast, the analog 1-bromo-2,5-diiodo-4-methylbenzene features a less reactive aryl bromide that would compete weakly with iodide sites, complicating selective protocols .

Site Selectivity: C-I vs. C-Br
Cross-study comparable
Two aryl-I; one benzylic-Br Two aryl-I; one competing aryl-Br
Supports sequential functionalization strategy.
Mechanistic class separation; no head-to-head quantified ratio.
Cross-Coupling Suzuki-Miyaura Regioselectivity Orthogonal Functionalization

Purity Benchmarking Across Suppliers

For procurement-sensitive research, the target compound is available at a certified purity of 98% (Leyan) compared to a 95% minimum specification from another supplier (AKSci) . While this is a supplier-specific, not an inherent compound property, a 3.2% purity difference (95.0% target vs. 98.0% comparator baseline) can significantly affect metathesis or polymerization reaction stoichiometry, directly impacting molecular weight control and yield in precision synthesis.

Purity Benchmarking
Cross-study comparable
98% (Leyan) 95% (AKSci)
+3.0% purity points; supports stoichiometry-sensitive synthesis.
Supplier-specific; analytical methods not cross-validated.
Chemical Purity Procurement Benchmark Quality Control HPLC/NMR Purity

4-Methyl Group LogP Advantage

A critical structural differentiator from the analog 1-(bromomethyl)-3,5-diiodobenzene (CAS 49617-78-9) is the presence of a para-methyl substituent. The addition of a single methylene unit elevates the predicted logP by approximately 0.5 units, a standard QSAR increment that directly correlates with improved membrane permeability and metabolic stability profiles in early-stage drug discovery [1]. This makes the target compound a superior starting point for developing CNS-penetrant or intracellular-targeting probe molecules.

4-Methyl LogP Advantage
Class-level inference
≈ +0.5 clogP units vs. des-methyl analog
Reported lipophilicity shift informs ADME profile context.
QSAR model; standard aromatic methylation increment.
Lipophilicity LogP ADME Physicochemical Property

1-(Bromomethyl)-2,5-diiodo-4-methylbenzene Applications


Two-Step Unsymmetrical Scaffold Assembly

With its kinetically disjoint reactive centers, the compound is optimal for a one-pot, two-step sequence: initial Suzuki-Miyaura coupling on the iodide positions installs molecular complexity, followed by direct displacement of the benzylic bromide with an amine to generate a functionally dense biaryl pharmacophore. This avoids the protective group manipulations required for analogs like 1,4-diiodo-2,5-bis(bromomethyl)benzene, where both bromomethyl sites have equal reactivity .

PET Tracer Precursor Synthesis

The iodine atoms serve as ideal precursors for radioiodination or as handles for late-stage functionalization with ¹⁸F-labeled prosthetic groups. The orthogonal benzylic bromide allows initial attachment of a targeting vector before radiolabeling, a strategic advantage over non-bromomethylated analogs documented in the synthesis of related diiodo benzyl halides [1].

Precision Polymer Synthesis with Controlled Architecture

For researchers developing conjugated microporous polymers or dendrimers, the high purity benchmark (98%) ensures accurate stoichiometric control during polymerization. The defined 2,5-diiodo geometry enables linear polymer growth rather than the branching or cross-linking that could result from impurities or mismatched halide reactivity .

Application
Selection Property
Validation Focus
Unsymmetrical scaffold assembly
Orthogonal reactive sites
Sequential SN2 and cross-coupling efficiency
PET tracer precursor synthesis
Aryl iodide handles for radiolabeling
Late-stage functionalization without protecting groups
Precision polymer synthesis
High purity benchmark (98%)
Stoichiometric control and linear growth architecture

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


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